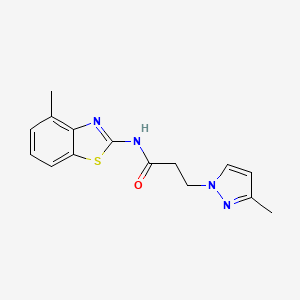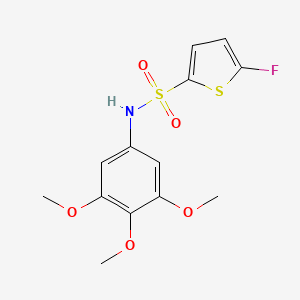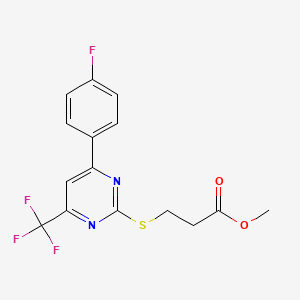![molecular formula C18H16IN3O2 B10911727 4-iodo-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10911727.png)
4-iodo-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the introduction of the iodo and benzohydrazide groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases where indole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological roles.
Serotonin: A neurotransmitter derived from tryptophan. The uniqueness of 4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE lies in its specific structural features and the presence of the iodo and benzohydrazide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16IN3O2 |
|---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)imino-4-iodobenzamide |
InChI |
InChI=1S/C18H16IN3O2/c1-2-11-22-15-6-4-3-5-14(15)16(18(22)24)20-21-17(23)12-7-9-13(19)10-8-12/h3-10,24H,2,11H2,1H3 |
InChI Key |
RJNXFXKNSUQAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911651.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10911654.png)
![2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10911660.png)


![1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine](/img/structure/B10911678.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10911683.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(4-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10911689.png)

![2-{4-[3-(4-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B10911701.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10911710.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile](/img/structure/B10911721.png)

